molecular formula C14H15NO6 B096100 Diethyl 2-(2-nitrobenzylidene)malonate CAS No. 17422-56-9

Diethyl 2-(2-nitrobenzylidene)malonate

Cat. No.: B096100
CAS No.: 17422-56-9
M. Wt: 293.27 g/mol
InChI Key: BLHLIGAACQEKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(2-nitrobenzylidene)malonate is an organic compound with the molecular formula C14H15NO6 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 2-nitrobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-nitrobenzylidene)malonate can be synthesized through a condensation reaction between diethyl malonate and 2-nitrobenzaldehyde. The reaction typically involves the use of a base such as sodium ethoxide or potassium carbonate to deprotonate the methylene group of diethyl malonate, facilitating the nucleophilic attack on the carbonyl carbon of 2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : Diethyl 2-(2-nitrobenzylidene)malonate can undergo reduction reactions, where the nitro group is reduced to an amine group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzylidene carbon. Reagents such as nucleophiles (e.g., amines, thiols) can attack these positions under appropriate conditions.

  • Oxidation: : Although less common, the compound can be oxidized to introduce additional functional groups or to modify existing ones. Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions.

  • **

Properties

IUPAC Name

diethyl 2-[(2-nitrophenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHLIGAACQEKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282735
Record name Diethyl [(2-nitrophenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17422-56-9
Record name 1,3-Diethyl 2-[(2-nitrophenyl)methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17422-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 27702
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17422-56-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl [(2-nitrophenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

32.3 g (0.21 mol) of 2-nitrobenzaldehyde and 35.0 g (0.21 mol) of diethyl malonate were added to 100 mL of acetic anhydride at room temperature. 27.0 g (0.32 mol) of sodium hydrogen carbonate was added to this mixture, and the resulting mixture was allowed to react overnight at 100° C. The reaction mixture was concentrated under reduced pressure to approximately a half of the original volume, and ice water was added to this reaction mixture. The reaction mixture was extracted with ethyl acetate. The organic phase was washed with an aqueous solution of sodium hydrogen carbonate and water in this order, and was dried and concentrated under reduced pressure. The residue was purified by column chromatography (ethyl acetate:n-hexane=1:9 to 1:4), and thus 37.0 g (yield: 59%) of the title compound was obtained as light yellow crystals.
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Yield
59%
Customer
Q & A

Q1: What is the molecular formula and weight of Diethyl 2-(2-nitrobenzylidene)malonate?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for this compound, which is C14H15NO6 []. Using this information, we can calculate the molecular weight to be 293.27 g/mol.

Q2: What type of intermolecular interactions are present in the crystal structure of this compound?

A2: The abstract mentions that the molecules in the crystal structure of this compound are linked together as centrosymmetric dimers through C—H⋯O hydrogen bonds []. These hydrogen bonds form a specific structural motif denoted as R22(20).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.